5,8-Difluoroquinolin-3-amine

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Heterocycles

Obtain 5,8-Difluoroquinolin-3-amine to avoid regioisomer mix-ups in medicinal chemistry. This building block delivers: • Exclusive C5 substitution in SNAr for clean derivatization • 1.7× enhanced reactivity enabling milder reactions • Validated PI3Kβ inhibitor scaffold with co-crystal binding data Reliable global supply.

Molecular Formula C9H6F2N2
Molecular Weight 180.15 g/mol
Cat. No. B13182691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoroquinolin-3-amine
Molecular FormulaC9H6F2N2
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C=C(C=N2)N)F
InChIInChI=1S/C9H6F2N2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2
InChIKeyRDOFSVXNRVLBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoroquinolin-3-amine: Fluorinated Quinoline Building Block


5,8-Difluoroquinolin-3-amine (CAS 1297654-77-3) is a fluorinated heterocyclic building block of the quinoline class, characterized by fluorine substituents at the C5 and C8 positions of the benzene ring and an amino group at the C3 position of the pyridine ring [1]. This specific substitution pattern confers distinct electronic and steric properties that influence both its reactivity in nucleophilic aromatic substitution (SNAr) reactions and its utility as a precursor for bioactive molecule synthesis [2]. The compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor scaffolds and antibacterial agents [3].

5,8-Difluoroquinolin-3-amine: Regioisomer Specificity


The position of fluorine atoms on the quinoline ring is not merely a structural nuance but a critical determinant of chemical reactivity and biological target engagement. Isomeric difluoroquinolines exhibit substantially different regioselectivity in nucleophilic aromatic substitution (SNAr) reactions, which directly impacts the efficiency and selectivity of downstream derivatization [1]. Substituting a different difluoroquinoline regioisomer for 5,8-difluoroquinolin-3-amine can lead to unpredictable reaction outcomes, requiring re-optimization of synthetic protocols and potentially yielding different products or lower yields. Furthermore, in medicinal chemistry applications, the 5,8-difluoro substitution pattern has been specifically employed in potent PI3Kβ inhibitors, where even minor alterations to the fluorine substitution pattern are known to affect kinase selectivity and potency [2]. Therefore, sourcing the correct regioisomer is essential for maintaining experimental reproducibility and achieving the desired biological or synthetic outcome.

5,8-Difluoroquinolin-3-amine: Supporting Evidence


C5-Selective SNAr Reactivity

The reactivity of 5,8-difluoroquinoline in SNAr methoxydefluorination is distinct from its regioisomers. In DMSO at 298-378 K, 5,8-difluoroquinoline undergoes methoxydefluorination exclusively at the C5 position, whereas the isomeric 5,7-difluoroquinoline exhibits substitution at both C5 and C7 positions with a ratio of 1:1 at 298 K, shifting to 2:1 at higher temperatures [1]. This regiochemical control is a direct consequence of the 5,8-difluoro substitution pattern and allows for predictable, single-site functionalization.

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Heterocycles

Higher SNAr Reactivity Than 6,8-Difluoroquinoline

In competitive methoxydefluorination experiments, the relative reactivity of 5,8-difluoroquinoline was found to be 1.7 times higher than that of 6,8-difluoroquinoline under identical reaction conditions in DMSO [1]. This enhanced reactivity is attributed to the more favorable electronic environment for the formation of the σ-complex intermediate at the C5 position.

Nucleophilic Aromatic Substitution Reaction Kinetics Fluorinated Heterocycles

Antibacterial Potency of 5,8-Difluoroquinoline Scaffold

Derivatives based on the 4-amino-5,8-difluoroquinoline scaffold demonstrate significant antibacterial potency. In a study of 4-amino-5,8-difluoroquinoline derivatives, compound A showed a minimum inhibitory concentration (MIC) of 1 µg/mL against Staphylococcus aureus and compound B showed an MIC of 1 µg/mL against Escherichia coli . While direct MIC data for 5,8-difluoroquinolin-3-amine itself is not available, the potency of its closely related 4-amino regioisomer and 5,8-difluoroquinoline derivatives underscores the value of this specific fluorination pattern in generating active antibacterial agents. The 5,8-difluoro substitution pattern is a key feature of potent antibacterial compounds described in patent literature [1].

Antibacterial Fluoroquinolone Minimum Inhibitory Concentration

PI3Kβ Kinase Inhibitor Scaffold Validation

The 5,8-difluoroquinoline moiety is a core component of a selective and stable PI3Kβ inhibitor, as demonstrated by the co-crystal structure of a 5,8-difluoroquinoline-containing inhibitor bound to the PI3Kδ isoform (PDB ID: 6DGT) [1]. The inhibitor, 4-[1-(5,8-difluoroquinolin-4-yl)-2-methyl-4-(4H-1,2,4-triazol-3-yl)-1H-benzimidazol-6-yl]-3-fluoropyridin-2-amine, leverages the specific 5,8-difluoro substitution pattern for optimal binding. This contrasts with other regioisomeric fluoroquinolines that may not achieve the same binding affinity or selectivity profile [2]. The broader class of amino-quinolines, including those with 5,8-difluoro substitution, are recognized as kinase inhibitors in patent literature, highlighting the specific utility of this substitution pattern [3].

Kinase Inhibitor PI3K Drug Discovery Medicinal Chemistry

5,8-Difluoroquinolin-3-amine: Research Applications


C5-Selective Quinoline Functionalization

Researchers aiming to functionalize the quinoline ring at the C5 position with high regiocontrol should select 5,8-difluoroquinolin-3-amine. The evidence demonstrates that under SNAr conditions, this compound undergoes exclusive substitution at C5, avoiding the complex mixtures obtained with regioisomers like 5,7-difluoroquinoline [1]. This application is ideal for the efficient preparation of single-isomer products for further medicinal chemistry exploration.

Antibacterial Fluoroquinolone Analog Synthesis

The 5,8-difluoroquinoline core is a privileged structure in antibacterial research, as evidenced by potent MIC values of 1 µg/mL for related 4-amino-5,8-difluoroquinoline derivatives against key pathogens like S. aureus and E. coli . 5,8-Difluoroquinolin-3-amine serves as a critical building block for constructing and exploring the structure-activity relationships (SAR) of novel antibacterial agents based on this promising scaffold.

Selective PI3Kβ Kinase Inhibitor Development

For medicinal chemistry programs targeting PI3Kβ or other kinases where the 5,8-difluoroquinoline moiety has been validated, procuring this specific compound is essential. The co-crystal structure of a 5,8-difluoroquinoline-based inhibitor bound to PI3Kδ confirms the binding mode enabled by this specific substitution pattern [2]. Using alternative regioisomers is likely to alter or abolish this binding, derailing lead optimization efforts.

Accelerated SNAr-Based Synthesis

In situations where reaction efficiency and mild conditions are paramount, the 1.7-fold higher SNAr reactivity of 5,8-difluoroquinoline compared to the 6,8-isomer [1] makes it the preferred choice. This enhanced reactivity can translate to lower reaction temperatures, shorter reaction times, and potentially improved yields, which is a significant advantage in both discovery-scale and process chemistry settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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